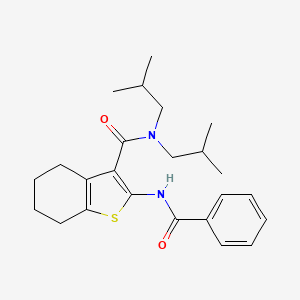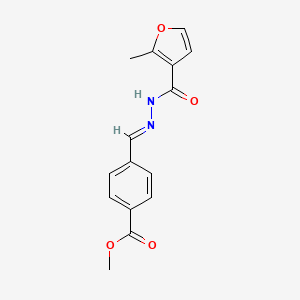
2-benzamido-N,N-bis(2-methylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzamido-N,N-bis(2-metilpropil)-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxamida es un compuesto orgánico sintético. Pertenece a la clase de benzotiofenos, que son conocidos por sus diversas actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-benzamido-N,N-bis(2-metilpropil)-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxamida generalmente implica reacciones orgánicas de varios pasos. Una posible ruta sintética podría comenzar con la preparación del núcleo de benzotiofeno, seguida de la introducción del grupo benzamido y los sustituyentes N,N-bis(2-metilpropil). Las condiciones de reacción pueden incluir el uso de catalizadores específicos, disolventes y control de la temperatura para garantizar que el producto deseado se obtenga con un alto rendimiento y pureza.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto probablemente implicaría la optimización de la ruta sintética para minimizar los costes y maximizar la eficiencia. Esto podría incluir el uso de reactores de flujo continuo, síntesis automatizada y condiciones de reacción escalables. El proceso de producción industrial también debería tener en cuenta factores como la gestión de residuos, la seguridad y el cumplimiento normativo.
Análisis De Reacciones Químicas
Tipos de reacciones
2-benzamido-N,N-bis(2-metilpropil)-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación del compuesto, lo que podría conducir a diferentes actividades biológicas.
Sustitución: Las reacciones de sustitución pueden reemplazar átomos o grupos específicos dentro de la molécula, lo que permite la creación de derivados con propiedades únicas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones pueden incluir agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, hidruro de aluminio y litio) y varios catalizadores (por ejemplo, paladio sobre carbono). Las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, son fundamentales para lograr los resultados deseados.
Productos principales
Los principales productos formados a partir de estas reacciones dependerán de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir compuestos que contienen aminas.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como un bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones químicas y vías.
Biología
En la investigación biológica, 2-benzamido-N,N-bis(2-metilpropil)-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxamida puede estudiarse por sus posibles actividades biológicas, como las propiedades antimicrobianas, antiinflamatorias o anticancerígenas.
Medicina
En química medicinal, este compuesto podría investigarse como un posible candidato a fármaco. Su estructura puede permitirle interactuar con objetivos biológicos específicos, lo que lleva a efectos terapéuticos.
Industria
En el sector industrial, este compuesto puede encontrar aplicaciones en el desarrollo de nuevos materiales, como polímeros o recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de 2-benzamido-N,N-bis(2-metilpropil)-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxamida dependería de sus interacciones específicas con los objetivos moleculares. Estos objetivos podrían incluir enzimas, receptores u otras proteínas. El compuesto puede ejercer sus efectos al unirse a estos objetivos y modular su actividad, lo que lleva a cambios en los procesos y vías celulares.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares a 2-benzamido-N,N-bis(2-metilpropil)-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxamida pueden incluir otros derivados de benzotiofeno con diferentes sustituyentes. Los ejemplos podrían ser:
- 2-benzamido-N,N-dimetil-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxamida
- 2-benzamido-N,N-dietil-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxamida
Singularidad
La singularidad de 2-benzamido-N,N-bis(2-metilpropil)-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxamida radica en sus sustituyentes específicos, que pueden conferir propiedades químicas y biológicas distintas. Estas propiedades podrían hacerlo más efectivo en ciertas aplicaciones en comparación con sus análogos.
Propiedades
Fórmula molecular |
C24H32N2O2S |
|---|---|
Peso molecular |
412.6 g/mol |
Nombre IUPAC |
2-benzamido-N,N-bis(2-methylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C24H32N2O2S/c1-16(2)14-26(15-17(3)4)24(28)21-19-12-8-9-13-20(19)29-23(21)25-22(27)18-10-6-5-7-11-18/h5-7,10-11,16-17H,8-9,12-15H2,1-4H3,(H,25,27) |
Clave InChI |
GUAUNQATGHIWBW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN(CC(C)C)C(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11665847.png)
![6-Cyclopropyl-2-{[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B11665855.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11665858.png)
![Ethyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11665861.png)
![methyl 4-{(Z)-[1-(4-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}benzoate](/img/structure/B11665863.png)
![4-[3-[(E)-[1-(4-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoic acid](/img/structure/B11665868.png)
![3-(2-chlorophenyl)-N'-[(E)-(4-ethylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665875.png)
![N-(3-cyano-4,5-diphenylfuran-2-yl)-2-({[(E)-phenylmethylidene]amino}oxy)acetamide](/img/structure/B11665877.png)

![4,6-Dimethyl-2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B11665883.png)
![3-(2-methoxy-1-naphthyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665902.png)


![(5Z)-5-{5-bromo-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665936.png)
